N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of furan, pyrrolidine, and adamantane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-cyanoacetamide derivatives, in the presence of triethylamine under reflux conditions.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via cyclization reactions involving suitable nitrogen-containing precursors.
Attachment to the Adamantane Core: The final step involves coupling the furan and pyrrolidine moieties to the adamantane core, typically through amide bond formation using carboxylic acid derivatives and amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrrolidine ring can be reduced to form saturated amines.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amines.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan and pyrrolidine moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]-1-methylpiperidin-4-amine: Similar structure but with a piperidine ring instead of an adamantane core.
2-Pyrrolidin-2-ylpyridine: Contains a pyrrolidine ring but lacks the furan and adamantane moieties.
Uniqueness
N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of furan, pyrrolidine, and adamantane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H30N2O2 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H30N2O2/c24-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-4-3-7-25-19)23-5-1-2-6-23/h3-4,7,15-18H,1-2,5-6,8-14H2,(H,22,24) |
InChI Key |
JOWULBJTBYIARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CO5 |
Origin of Product |
United States |
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